2-methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds like 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one has been achieved through reactions involving aldehydes, ketones, and urea, using catalysts like H3BO3 under specific conditions such as microwave irradiation (Guo & Shun, 2004). Another relevant synthesis process is the cyclization and chloridization of materials like methyl methoxyacetate to produce pyrimidine derivatives (Liu, 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives often includes a planar pyrimidine ring, with significant displacements in the ring-substituent atoms. This structure affects the electronic polarization and hydrogen bonding patterns in the compound (Trilleras et al., 2009). The spatial arrangement and bond angles within these molecules can significantly influence their chemical behavior.
Chemical Reactions and Properties
Pyrimidine derivatives have shown reactivity towards various nucleophilic and electrophilic agents, leading to the formation of diverse compounds. Their reactions can result in the formation of Schiff bases and other nitrogen heterocyclic compounds, depending on the reaction conditions and the nature of the reacting substances (Farouk et al., 2021).
Physical Properties Analysis
Physical properties like crystal structure, melting point, and solubility are crucial for understanding the behavior of these compounds under different conditions. Studies have detailed the crystallographic data of similar compounds, providing insights into their stability and interaction patterns (Hou et al., 2009).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and potential biological activity are essential for understanding the utility of these compounds. Research has shown that pyrimidine derivatives can exhibit a range of chemical behaviors based on their substitution patterns and molecular structure (Cieplik et al., 2008).
properties
IUPAC Name |
2-methoxyethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4/c1-8-12(14(20)23-6-5-22-2)13(19-15(21)18-8)9-3-4-10(16)11(17)7-9/h3-4,7,13H,5-6H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVGOMGLNMKYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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